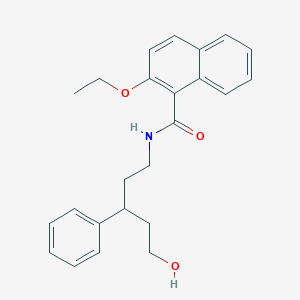

2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide

説明

2-Ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide is a synthetic naphthalene carboxamide derivative characterized by:

- A naphthalene-1-carboxamide backbone.

- 2-Ethoxy substitution on the naphthalene ring.

- A 5-hydroxy-3-phenylpentyl chain attached to the amide nitrogen.

Its hydroxy and phenyl groups in the pentyl chain may enhance solubility and intermolecular interactions, while the ethoxy group could modulate electronic properties.

特性

IUPAC Name |

2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-2-28-22-13-12-20-10-6-7-11-21(20)23(22)24(27)25-16-14-19(15-17-26)18-8-4-3-5-9-18/h3-13,19,26H,2,14-17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCKFAQOBNYFNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC(CCO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide typically involves multiple steps. One common approach is to start with the naphthalene ring and introduce the ethoxy group through an etherification reaction. The carboxamide group can be introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.

科学的研究の応用

Chemical Properties and Structure

The compound features a naphthalene backbone with an ethoxy group and a phenylpentyl side chain, which contributes to its biological activity. The specific structural characteristics allow for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells.

Table 1: Summary of Anticancer Activity

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, highlighting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Table 2: Summary of Anti-inflammatory Activity

These findings indicate that 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide may be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Potential

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier suggests it may protect neuronal cells from oxidative stress and apoptosis.

Table 3: Summary of Neuroprotective Effects

These properties position the compound as a promising candidate for further research in neuropharmacology.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A detailed study investigated the effects of 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide on MCF-7 breast cancer cells. The results demonstrated that treatment with this compound led to significant cell death through apoptosis, with an IC50 value indicating potent cytotoxicity.

Case Study 2: Anti-inflammatory Mechanism Analysis

In another study focusing on inflammatory responses, the compound was shown to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This suggests potential therapeutic applications in inflammatory diseases.

作用機序

The mechanism of action of 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the carboxamide group can form hydrogen bonds with proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

類似化合物との比較

The following table and analysis highlight structural analogs and their physicochemical or synthetic differences:

Structural Comparisons

Amide Nitrogen Substituents

- Target Compound : The 5-hydroxy-3-phenylpentyl chain introduces steric bulk and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to simpler aryl substituents .

- Bromophenyl Analogs (6b, 6c) : The bromo substituent increases molecular weight and lipophilicity, as reflected in higher melting points (152–195°C) .

- Isoxazolyl Derivatives (II-M.X.2, AFO) : These compounds feature heterocyclic isoxazole rings, which improve bioactivity in agrochemicals (e.g., acaricides) .

Backbone Modifications

- Ethoxy vs. Methoxy () : The target’s ethoxy group may offer slightly greater lipophilicity and steric hindrance than methoxy analogs, influencing receptor binding or solubility .

Functional Implications

- Biological Activity: Isoxazolyl derivatives (e.g., AFO) are known GABA receptor inhibitors in veterinary medicine . The target’s hydroxy and phenyl groups may target different enzymes or receptors.

- Solubility : The 5-hydroxy-3-phenylpentyl chain could enhance aqueous solubility relative to purely aromatic substituents (e.g., bromophenyl), though this depends on the solvent system .

生物活性

2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide, with the CAS number 1795413-90-9, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide is . The structure features a naphthalene core, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide exhibit significant anticancer properties. For instance, research on naphthalene derivatives has shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related compound caused G1 phase arrest in cancer cells, leading to decreased viability and increased apoptosis rates .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds that modulate inflammatory responses are of great interest. Preliminary findings suggest that 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide may have anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that this compound can reduce the expression of these cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

Neuroprotective Properties

Neuroprotection is another area where this compound shows promise. Research indicates that naphthalene derivatives can protect neuronal cells from oxidative stress-induced damage. In experimental models, 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide displayed the ability to scavenge free radicals and reduce neuronal apoptosis, suggesting its potential use in treating neurodegenerative diseases .

Table of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest | |

| Anti-inflammatory | Inhibits cytokine production | |

| Neuroprotective | Scavenges free radicals |

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells treated with various concentrations of 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant anticancer potential.

Case Study 2: Inflammatory Response Modulation

In an animal model of acute inflammation induced by carrageenan, administration of 2-ethoxy-N-(5-hydroxy-3-phenylpentyl)naphthalene-1-carboxamide resulted in a marked reduction in paw edema compared to the control group. This suggests its efficacy in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。